molecular formula C11H13NO3 B1458825 Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime CAS No. 146321-89-3

Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime

Cat. No. B1458825
M. Wt: 207.23 g/mol
InChI Key: KAJUEPSASIYCGN-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime, also known as ethyl 7-oxo-3,4-dihydrobenzo[d][1,5]dioxepin-6-carboxylate, is a heterocyclic compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water, methanol, and ethanol. Ethanol oxime is a versatile chemical that can be used for a variety of purposes in the laboratory.

Scientific Research Applications

Synthesis and Biological Activities

  • The compound has been explored for its role in synthesizing heterocyclic compounds exhibiting anti-inflammatory activity. Researchers have synthesized various derivatives through alkylation processes, showcasing its utility in creating compounds with potential anti-inflammatory properties (Labanauskas et al., 2004).

  • It serves as a key intermediate in the synthesis of analogs of 3,4-dihydro-2H-1,5-benzodioxepine, known for their biological activities, including bronchial dilator activity and as β-adrenergic stimulants. This underscores its importance in the pharmaceutical development of new therapeutic agents (Damez et al., 2001).

Chemical Synthesis and Derivatives

  • Its utility in creating novel heterocycles through reactions with electrophiles is documented, indicating its versatility in organic synthesis to produce various heterocyclic systems, thus contributing to the expansion of chemical libraries for further biological evaluation (Singh & Singh, 2004).

  • The compound's role in chemoenzymatic syntheses has been highlighted, where enantioselective reductions lead to ethanols used as precursors for pharmaceuticals, demonstrating its value in producing chirally pure compounds relevant in medicinal chemistry (Antunes et al., 2004).

Antitumor and Chemotherapeutic Research

  • Research into oxime ethers containing the compound has shown potential antitumor activity against various cancer cell lines. This suggests its applicability in the development of new chemotherapeutic agents, with certain derivatives showing specificity towards different cancer cells, highlighting its potential in targeted cancer therapy (Kosmalski et al., 2022).

Fragrance Chemistry

  • The compound has been utilized in synthesizing benzodioxepinone analogues, with a novel synthetic route aimed at the fragrance industry. This research demonstrates its importance in the development of new marine odorants, offering insights into the structure-odor relationships that guide the creation of fragrances with desired olfactory properties (Drevermann et al., 2007).

properties

IUPAC Name

(NE)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(12-13)9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7,13H,2,5-6H2,1H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJUEPSASIYCGN-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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